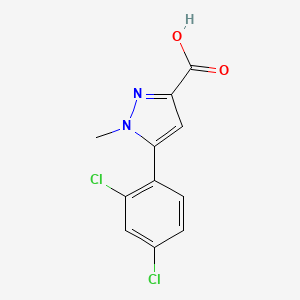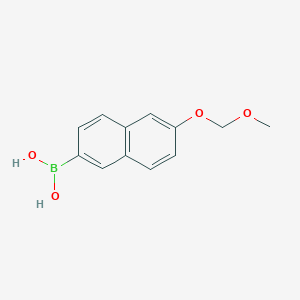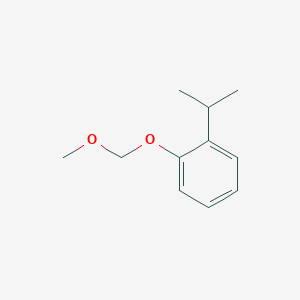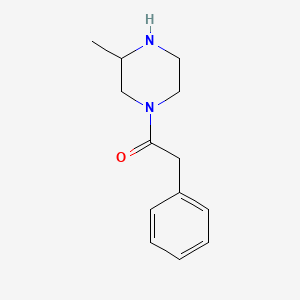
1-(4-Trifluoromethoxy-phenyl)-prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Trifluoromethoxy-phenyl)-prop-2-en-1-ol, also known as 4-TFMPP, is a synthetic compound belonging to the phenylpropanolamine class of drugs. It is commonly used as a stimulant in laboratory experiments, as well as in the pharmaceutical industry. 4-TFMPP has a range of applications in different scientific fields, including neuroscience, pharmacology, and biochemistry. This article will provide an overview of 4-TFMPP, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
1-(4-Trifluoromethoxy-phenyl)-prop-2-en-1-ol has a range of applications in scientific research, including in neuroscience, pharmacology, and biochemistry. In neuroscience, this compound has been used to study the effects of drugs on the central nervous system. In pharmacology, this compound has been used to study the effects of drugs on the cardiovascular system. In biochemistry, this compound has been used to study the effects of drugs on the metabolism.
Mécanisme D'action
Target of Action
Compounds containing a 4-(trifluoromethoxy)phenyl fragment have been synthesized and are promising as inhibitors of human soluble epoxide hydrolase (seh) .
Mode of Action
It’s worth noting that compounds with a 4-(trifluoromethoxy)phenyl fragment have been shown to inhibit seh, potentially acting via the formation of additional hydrogen bonds in the active site of the enzyme .
Biochemical Pathways
The inhibition of seh can affect the metabolism of epoxyeicosatrienoic acids (eets), which are involved in various physiological processes such as inflammation, blood pressure regulation, and angiogenesis .
Pharmacokinetics
One of the metabolites of a similar compound has been shown to inhibit cyp3a in a competitive manner as well as via mechanism-based inhibition, which could potentially influence the pharmacokinetics of the parent compound .
Result of Action
The inhibition of seh can lead to an increase in the levels of eets, which have anti-inflammatory, vasodilatory, and angiogenic effects .
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Trifluoromethoxy-phenyl)-prop-2-en-1-ol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easily synthesized using a variety of methods. It is also a potent stimulant, which makes it ideal for use in studies of the effects of drugs on the central nervous system. However, this compound also has several limitations. It is not approved for human use, and has potentially dangerous side effects when used in high doses. In addition, it has a short half-life, which limits its usefulness in long-term studies.
Orientations Futures
There are a number of potential future directions for 1-(4-Trifluoromethoxy-phenyl)-prop-2-en-1-ol research. These include further studies of its effects on the cardiovascular system, its potential as a therapeutic agent for neurological conditions, and its use in the development of new drugs. In addition, further research into the mechanisms of action of this compound could lead to the development of more effective and safer drugs. Finally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its potential therapeutic benefits.
Méthodes De Synthèse
1-(4-Trifluoromethoxy-phenyl)-prop-2-en-1-ol can be synthesized using a variety of methods, including the aldol condensation reaction, the reduction of the methyl ester of 4-trifluoromethoxy-benzaldehyde, and the hydrogenation of 4-trifluoromethoxy-benzaldehyde. The aldol condensation reaction is the most commonly used method for synthesizing this compound, and involves the reaction of 4-trifluoromethoxy-benzaldehyde and propanal in the presence of a base such as sodium hydroxide. The reaction produces the desired product, this compound, as well as water and sodium formate.
Propriétés
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]prop-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h2-6,9,14H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWGUMJLCGZKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














